Acetoxyacetyl Chloride: A Comprehensive Technical Guide
Acetoxyacetyl Chloride: A Comprehensive Technical Guide
CAS Number: 13831-31-7
Introduction
Acetoxyacetyl chloride, identified by the CAS number 13831-31-7, is a reactive acyl chloride that serves as a crucial intermediate in a wide array of organic syntheses.[1] Its bifunctional nature, containing both a highly electrophilic acyl chloride group and an acetoxy moiety, allows for the selective or sequential introduction of different chemical groups into a target molecule.[1] This versatility makes it an invaluable building block in the pharmaceutical, agrochemical, and specialty chemical industries.[2] This guide provides an in-depth overview of its chemical properties, established synthesis protocols, key reactions, and safety considerations, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
The fundamental properties of Acetoxyacetyl chloride are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 13831-31-7 | [2][3][4][5] |
| Molecular Formula | C₄H₅ClO₃ | [2][4][5] |
| Molecular Weight | 136.53 g/mol | [2][4][5] |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
| Boiling Point | 160 °C (at atmospheric pressure) | [2] |
| 55 °C at 12 mmHg | [5][6] | |
| Density | 1.27 g/mL at 25 °C | [2][5] |
| Refractive Index (n20/D) | 1.428 | [5] |
| Flash Point | 160 °F (71.1 °C) | [5] |
| Purity | ≥ 95-97% | [2][3] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); Reacts violently with water. | [3][5] |
| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere. | [2][5] |
Experimental Protocols
Synthesis of Acetoxyacetyl Chloride
The most established method for synthesizing Acetoxyacetyl chloride involves the chlorination of acetoxyacetic acid.[1] A common procedure utilizes thionyl chloride as the chlorinating agent.
Objective: To prepare Acetoxyacetyl chloride from acetoxyacetic acid.
Materials:
-
Anhydrous hydroxyacetic acid
-
Acetyl chloride
-
Thionyl chloride (SOCl₂)
-
Organic solvent (e.g., chlorobenzene or dichloroethane) - optional, used in alternative methods[7]
-
Organic amine catalyst (e.g., 1,3-dimethyl-2-imidazolidinone) - optional, used in alternative methods[7]
Procedure:
-
Step 1: Acetylation of Hydroxyacetic Acid:
-
To 76 g (1 mole) of anhydrous hydroxyacetic acid, slowly add 141 g (1.7 moles) of acetyl chloride dropwise. Maintain the temperature between 20-30 °C.[8] Vigorous evolution of hydrogen chloride gas will be observed.
-
Heat the mixture to 90-100 °C for 3 hours to drive the reaction to completion.[8]
-
After the reaction period, distill off the excess acetyl chloride.[8] The resulting intermediate is acetoxyacetic acid.
-
-
Step 2: Chlorination of Acetoxyacetic Acid:
-
Cool the residue (acetoxyacetic acid) to 30 °C.
-
Slowly add 174 g (1.42 moles) of thionyl chloride dropwise to the residue.[8]
-
Heat the reaction mixture to boiling and maintain for 3 hours.[8]
-
Purify the crude product by vacuum distillation, collecting the fraction at 53-56 °C / 12 mmHg or 65 °C / 30 mbars.[7][8] This yields pure Acetoxyacetyl chloride as a colorless liquid.[8]
-
Alternative Synthesis: An alternative method uses bis(trichloromethyl) carbonate (BTC) instead of thionyl chloride, which is reported to be a safer process with a high yield.[7] This reaction is typically performed in an organic solvent like chlorobenzene in the presence of an organic amine catalyst.[7]
Reactivity and Applications
Acetoxyacetyl chloride's dual functionality dictates its reactivity profile. The acyl chloride group is highly susceptible to nucleophilic acyl substitution, making it an excellent acylating agent.[1]
Key Reactions:
-
Acylation of Amines: It readily reacts with amines to form amides.[1]
-
Esterification: It reacts with alcohols to yield the corresponding esters.[1]
-
[2+2] Cycloaddition: It is employed in cycloaddition reactions with imines to construct the four-membered β-lactam ring, a core structure in many antibiotic drugs.[1]
Workflow for β-Lactam Synthesis
The following diagram illustrates the general workflow for synthesizing a β-lactam ring using Acetoxyacetyl chloride.
Caption: Workflow for the synthesis of β-lactams.
Applications in Drug Development and Research:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents, including the anti-cancer drug Paclitaxel and the drug Roxatidine.[2][7][9]
-
Agrochemicals: It plays a role in the formulation of herbicides and pesticides, such as the herbicide fenacetate.[2][7]
-
Specialty Chemicals: It is used in preparing specific esters and amides for various applications.[2]
-
Research Reagents: It is used to synthesize glycolylhydroxamic acids and fluorescent probes for potential use in tumor imaging.[1][5]
Safety and Handling
Acetoxyacetyl chloride is a corrosive and moisture-sensitive substance that requires careful handling.[3][5][10]
-
Hazards: It causes severe skin burns and eye damage.[10] It is a combustible liquid and reacts violently with water, liberating toxic hydrogen chloride gas.[5][10] It is also a lachrymator (a substance that irritates the eyes and causes tears).[11]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or under a fume hood.[10] Wear appropriate protective gear, including chemical safety goggles, gloves, and a lab coat.[10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from moisture, heat, and incompatible substances like water, strong oxidizing agents, strong bases, and alcohols.[3][10]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[10] If inhaled, move to fresh air.[10] If swallowed, do NOT induce vomiting and seek immediate medical attention.[11]
References
- 1. Acetoxyacetyl chloride | 13831-31-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 13831-31-7: 2-(Acetyloxy)acetyl chloride | CymitQuimica [cymitquimica.com]
- 4. Acetoxyacetyl chloride | C4H5ClO3 | CID 26297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetoxyacetyl chloride | 13831-31-7 [chemicalbook.com]
- 6. clentchem.in [clentchem.in]
- 7. Page loading... [guidechem.com]
- 8. Acetoxyacetyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. CN1611480A - Acetoxy acetyl chloride puritying method - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
